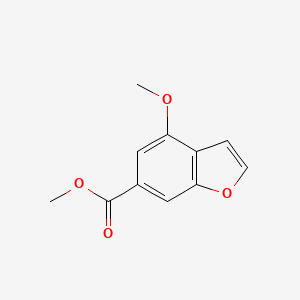

Methyl 4-methoxy-1-benzofuran-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxy-1-benzofuran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-9-5-7(11(12)14-2)6-10-8(9)3-4-15-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRGGTSNBAPOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CO2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-1-benzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-1-benzofuran-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

As a building block in synthetic chemistry, Methyl 4-methoxy-1-benzofuran-6-carboxylate is utilized for the synthesis of more complex benzofuran derivatives. These derivatives are crucial for developing new compounds with enhanced properties and functionalities.

| Application | Description |

|---|---|

| Synthesis | Used to create various benzofuran derivatives |

| Reactivity | Acts as an intermediate in multi-step synthesis |

Biology

Research indicates that derivatives of this compound exhibit promising biological activities, particularly in antimicrobial and anticancer studies. For instance, some derivatives have shown selective toxicity towards human leukemia cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several benzofuran derivatives, including this compound, on various cancer cell lines (K562 and HeLa). The results indicated that certain derivatives significantly reduced cell viability, suggesting potential therapeutic applications in cancer treatment .

Medicine

The compound is under investigation for its potential therapeutic properties, including anti-inflammatory and antiviral activities. Its structural features allow it to interact with biological macromolecules effectively.

Therapeutic Potential

- Anti-inflammatory : Research shows that benzofuran derivatives can modulate inflammatory pathways.

- Antiviral : Some studies suggest efficacy against viral infections .

Industry

In industrial applications, this compound is explored for developing new materials with unique electronic and optical properties. Its versatility makes it suitable for various applications in fine chemicals production.

| Industry Application | Description |

|---|---|

| Material Development | Used in creating advanced materials |

| Fine Chemicals | Acts as a precursor in chemical synthesis |

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1-benzofuran-6-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, benzofuran derivatives can inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific derivative and its target. For example, some benzofuran compounds exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Methyl 4-hydroxy-1-benzofuran-6-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

Methyl 6-amino-4-methoxy-1-benzofuran-2-carboxylate: Contains an amino group at the 6-position and a carboxylate ester at the 2-position.

Uniqueness: Methyl 4-methoxy-1-benzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4-methoxy-1-benzofuran-6-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C12H12O4 and a molecular weight of approximately 220.23 g/mol. Its structure consists of a benzofuran ring substituted with a methoxy group and a carboxylate group, which are crucial for its biological activity.

Target of Action

Benzofuran derivatives, including this compound, interact with various biological targets, leading to their pharmacological effects. The specific targets include:

- Enzymes : Preliminary studies suggest that the compound may inhibit certain bacterial enzymes, contributing to its antimicrobial properties.

- Cellular Pathways : It has been observed to affect cell growth and induce apoptosis in various cancer cell lines.

Mode of Action

The compound exhibits multiple modes of action:

- Anticancer Activity : this compound has shown significant cell growth inhibition across various cancer types, including leukemia and non-small cell lung cancer. The structure–activity relationship (SAR) indicates that electron-donating groups enhance anticancer efficacy .

- Antimicrobial Activity : The compound demonstrates activity against several bacterial strains, indicating potential as an antimicrobial agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited up to a 10-fold increase in potency compared to standard drugs like Combretastatin-A4 .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

- Bacterial Strains : It has shown effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 19.5 | |

| Staphylococcus aureus | 15.0 | |

| Bacillus mycoides | 4.8 |

Case Studies and Research Findings

Research conducted between 2011 and 2022 focused on the synthesis and biological evaluation of various benzofuran derivatives, including this compound. Notable findings include:

- Structure–Activity Relationship (SAR) : Modifications at different positions on the benzofuran ring significantly influenced biological activity. For example, substituents at the para position enhanced anticancer properties .

- Comparative Studies : In comparative analyses with other benzofuran derivatives, methyl substitution at specific positions consistently yielded higher antiproliferative activity .

Q & A

Q. What are common synthetic routes for Methyl 4-methoxy-1-benzofuran-6-carboxylate?

The synthesis typically involves esterification and cyclization strategies. For example, benzofuran derivatives are often synthesized via acid-catalyzed cyclization of substituted phenols or through palladium-catalyzed coupling reactions. A related compound, ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate, was synthesized using a multi-step protocol involving esterification and fluoromethylation, which could be adapted for the target compound . Modifications to the methoxy or carboxylate groups may require protecting-group strategies to avoid side reactions.

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- NMR Spectroscopy : and NMR are critical for confirming the benzofuran backbone and substituents. For instance, in a structurally similar compound (ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate), methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching frequencies for ester carbonyl (C=O) and methoxy (C-O) groups are typically observed at ~1700 cm and ~1250 cm, respectively.

Q. What stability considerations are critical for storing and handling this compound?

Stability depends on protecting the ester and methoxy groups from hydrolysis. Storage at 2–8°C under inert atmosphere is recommended, as seen in analogous compounds like nervonic acid derivatives . Light-sensitive samples should be shielded from UV exposure to prevent photodegradation.

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in structural data for this compound?

X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous structural validation. For example, SHELXL is widely used for small-molecule refinement, even for high-resolution or twinned data, ensuring accurate bond-length and angle measurements . Structure validation tools (e.g., PLATON) check for errors in symmetry or displacement parameters .

Q. What methodological approaches address discrepancies in spectral vs. crystallographic data?

Contradictions between NMR and crystallographic data (e.g., unexpected torsional angles) can arise from dynamic effects in solution vs. solid-state rigidity. To resolve this:

- Perform variable-temperature NMR to probe conformational flexibility.

- Use DFT calculations to compare optimized gas-phase structures with crystallographic data.

- Cross-validate with spectroscopic data from related benzofurans, such as ethyl 4-hydroxy-7,9-dimethoxybenzofuropyrimidine .

Q. How can reaction mechanisms for functionalizing the benzofuran core be investigated?

Mechanistic studies often employ:

- Isotopic labeling : Tracking in ester groups during hydrolysis.

- Kinetic isotope effects (KIE) : Differentiating between radical vs. polar pathways.

- Computational modeling : Transition-state analysis using software like Gaussian or ORCA (though not explicitly cited in evidence, analogous to crystallography tools ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.